

# X-ray crystal structure analysis of 5-iodomethyl-2-methyl-pyrimidine derivatives

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## Compound of Interest

Compound Name: 5-Iodomethyl-2-methyl-pyrimidine

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## A Comparative Guide to the X-ray Crystal Structure of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of various 5-substituted-2-methyl-pyrimidine derivatives. While specific crystallographic data for **5-iodomethyl-2-methyl-pyrimidine** is not readily available in the public domain, this document leverages data from closely related analogues to offer valuable structural insights. The information presented herein is intended to aid researchers in understanding the nuanced effects of substituent modifications on the pyrimidine scaffold, a core component in numerous therapeutic agents.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a series of pyrimidine derivatives. These derivatives, featuring substitutions at the 5-position, provide a basis for understanding the structural impact of different functional groups, which is crucial for rational drug design. The data highlights variations in bond lengths and angles, offering a quantitative comparison.

Compound/ Derivative	Pyrimidine						5-Methylpyrimidine						Reference
	C2-N1 (Å)	N1-C6 (Å)	C6-C5 (Å)	C5-C4 (Å)	C4-N3 (Å)	N3-C2 (Å)	C2-N1 (°)	N1-C6 (°)	C6-C5 (°)	C5-C4 (°)	C4-N3 (°)	N3-C2 (°)	
Pyrimidine	1.36	1.32	1.393	1.393	1.332	1.336	115.6	122.9	116.3	116.3	122.9	115.6	[1]
5-Methylpyrimidine	1.38	1.32	1.399	1.399	1.332	1.338	115.5	122.7	116.8	116.8	122.7	115.5	[1]
2-Chloropyrimidine	1.327	1.334	1.391	1.391	1.334	1.327	116.1	122.6	116.5	116.5	122.6	116.1	[1]
2-Aminopyrimidine	1.355	1.336	1.396	1.396	1.336	1.355	116.1	122.2	116.7	116.7	122.2	116.1	[1]

Note: Data for **5-iodomethyl-2-methyl-pyrimidine** is not available. The table presents data for pyrimidine and its derivatives to illustrate substituent effects.

## Experimental Protocols

The methodologies employed to obtain X-ray crystal structures of pyrimidine derivatives generally follow a standard procedure. Below is a detailed protocol synthesized from various studies on pyrimidine derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### 1. Crystal Growth:

- Suitable single crystals are typically grown by slow evaporation of a solvent in which the compound is dissolved. Common solvents include ethanol, methanol, or chloroform.[\[4\]](#)[\[5\]](#)
- For compounds that are solids at room temperature, recrystallization from a suitable solvent system is a common technique.[\[4\]](#)[\[5\]](#)

### 2. X-ray Data Collection:

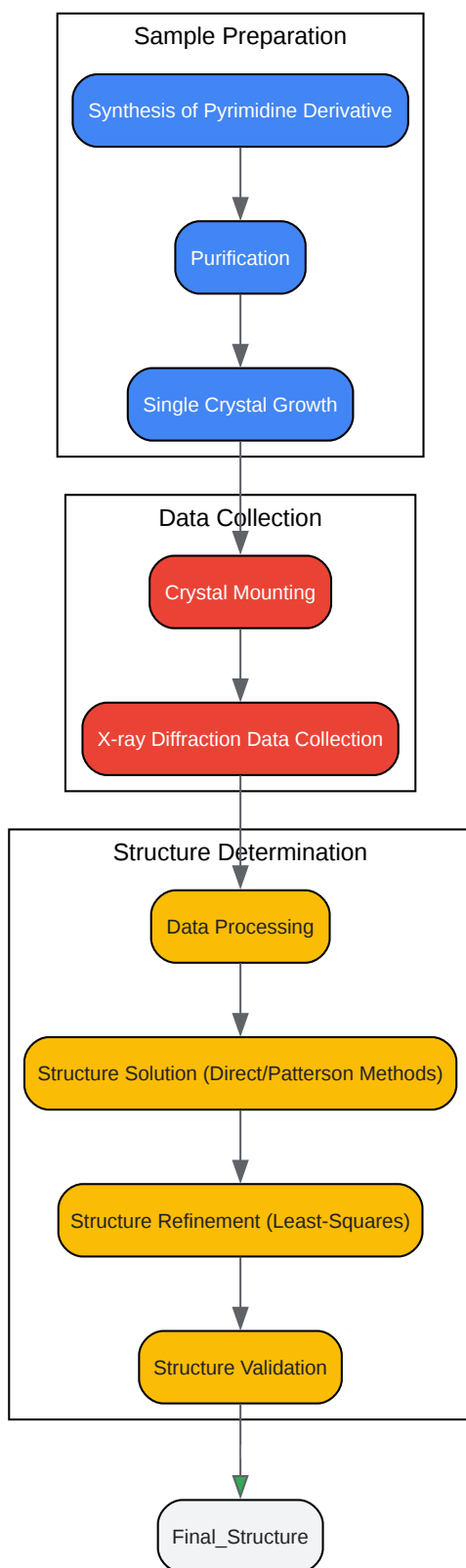
- A single crystal of appropriate size is mounted on a goniometer head.
- The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and protect it from radiation damage.
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).
- A series of diffraction images are recorded as the crystal is rotated.

### 3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using full-matrix least-squares on  $F^2$  to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using tools like CHECKCIF.

# Visualizations

## Experimental Workflow for X-ray Crystal Structure Analysis

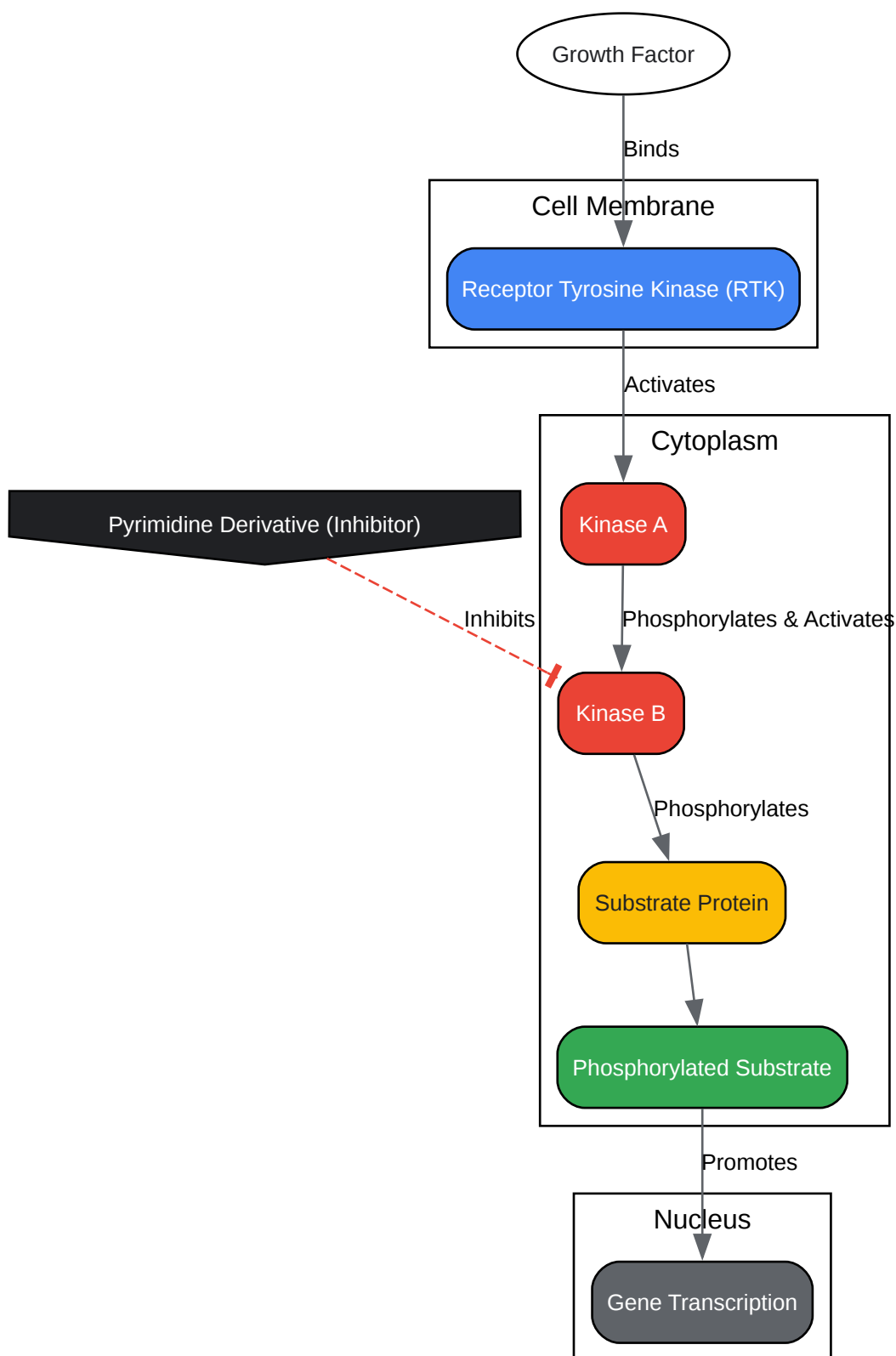


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Caption: A generalized workflow for determining the X-ray crystal structure of a compound.

#### Potential Role of Pyrimidine Derivatives in Kinase Inhibition

Pyrimidine derivatives are known to be active in various signaling pathways, often acting as inhibitors of protein kinases, which play a crucial role in cell signaling. The diagram below illustrates a simplified signaling pathway where a pyrimidine derivative could act as a kinase inhibitor.



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Caption: A simplified signaling pathway illustrating the inhibitory action of a pyrimidine derivative on a protein kinase.

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